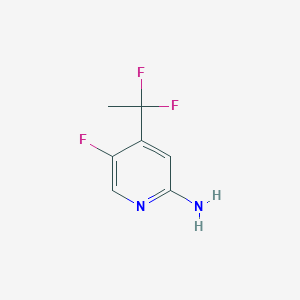

4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

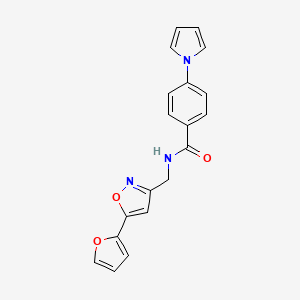

“4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as the key atom . The “4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine” structure suggests that it has a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is substituted with a fluorine atom at the 5th position and a 1,1-difluoroethyl group at the 4th position .

Molecular Structure Analysis

The molecular structure of “4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine” would consist of a pyridine ring substituted with a fluorine atom and a 1,1-difluoroethyl group. The presence of the nitrogen atom in the pyridine ring and the fluorine atoms could result in interesting electronic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine” would be influenced by its molecular structure. The presence of the fluorine atoms could result in high electronegativity and the potential for hydrogen bonding .Applications De Recherche Scientifique

Synthesis and Characterization

- A study developed a catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate and N-heteroaryl-methyl-N-2,2-difluoroethan-1-amine. This process was used to synthesize compounds including those similar to 4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine, characterized by various spectroscopic techniques (Zhao et al., 2020).

Application in Fluorination Processes

- Research on the fluorination of nitrogen-containing aromatics, which includes compounds like 4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine, found that pyridine reacts with xenon difluoride to yield various fluoropyridines (Anand & Filler, 1976).

- A study on the use of N-fluoro amines as fluorinating reagents in organic synthesis may offer insight into the synthesis and applications of similar compounds (Furin & Fainzil’berg, 1999).

Potential Agricultural Applications

- Compounds synthesized using methods related to 4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine synthesis showed significant pesticidal activity against Myzus persicae, suggesting potential agricultural applications (Zhao et al., 2020).

Applications in Organic and Medicinal Chemistry

- Research on the synthesis of novel fluorinated heterocycles, which may include or relate to 4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine, highlights the compound's potential utility in the development of pharmaceuticals and agrochemicals (Wu et al., 2017).

Fluorescence and Metal Ion Detection

- A study on a novel metal ion-sensitive fluorescent probe, which includes a structure similar to 4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine, emphasizes the potential of such compounds in sensing applications, particularly in detecting metal ions (Qin et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-(1,1-difluoroethyl)-5-fluoropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c1-7(9,10)4-2-6(11)12-3-5(4)8/h2-3H,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMOOUOYHDAZLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1F)N)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,1-Difluoroethyl)-5-fluoropyridin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2796241.png)

![(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B2796243.png)

![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2796245.png)

![N-(2-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2796246.png)

![5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2796247.png)

![N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2796249.png)

![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2796258.png)

![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2796261.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2796263.png)